molecular formula C9H18ClN B2935320 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 32768-19-7

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B2935320
CAS No.: 32768-19-7
M. Wt: 175.7
InChI Key: DYSHPLQCXKZDQX-GZVYQWMRSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative with a camphor-like structure. Its molecular formula is C₁₀H₂₀ClN, and it has a molecular weight of 189.73 g/mol . The compound features three methyl groups at the 1,7,7 positions of the bicyclo[2.2.1]heptane skeleton, contributing to its lipophilic character and steric bulk. It is synthesized via catalytic hydrogenation of camphor oxime followed by acidification with HCl, yielding a white crystalline solid with a melting point ≥300°C . The compound exhibits optical activity ([α]²⁰/D = −48±3° in ethanol), a property critical for enantioselective applications in medicinal chemistry .

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVITZVHMWAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32768-19-7
Record name 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride
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Record name 1,7,7-trimethylbicyclo[2,2,1]heptan-2-amin Hydrochloride
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Record name 1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE
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Preparation Methods

The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with camphor, a naturally occurring compound.

    Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride.

    Amination: Borneol is then converted to bornylamine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, bornylamine is reacted with hydrochloric acid to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride and related bicyclic amines are summarized below:

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Optical Activity ([α]²⁰/D) Key Applications
Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 113.18 None N/A N/A Precursor for urea derivatives
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine HCl C₁₀H₂₀ClN 189.73 1,7,7-Trimethyl ≥300 −48±3° (ethanol) sEH inhibitors, chiral synthesis
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine HCl C₁₁H₂₂ClN 203.75 N,1,7,7-Tetramethyl N/A N/A Mecamylamine analog
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine HCl C₁₀H₂₀ClN 189.73 1,3,3-Trimethyl N/A N/A Positional isomer studies

Key Differences and Implications

Substituent Effects: The 1,7,7-trimethyl substitution in the target compound enhances lipophilicity compared to the non-methylated bicyclo[2.2.1]heptan-2-amine, improving membrane permeability in biological systems .

Positional Isomerism :

  • The 1,3,3-trimethyl isomer (CAS 131432-14-9) alters the spatial arrangement of methyl groups, which may affect binding to enzyme active sites or receptor pockets compared to the 1,7,7-trimethyl configuration .

Optical Activity: The target compound’s chiral centers (derived from the bicyclic framework) enable enantiomer-specific interactions, making it valuable for asymmetric synthesis and drug development . In contrast, non-chiral analogs (e.g., N,1,7,7-tetramethyl derivative) lack this property.

Synthetic Utility :

  • The target compound is used in synthesizing 1,3-disubstituted ureas (yields up to 94%) for soluble epoxide hydrolase (sEH) inhibitors, where its methyl groups enhance inhibitor potency by stabilizing hydrophobic interactions .
  • Comparatively, N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine HCl is a byproduct in Mecamylamine synthesis and serves as a reference standard for impurity profiling .

Research Findings

  • Biological Activity: The 1,7,7-trimethyl derivative demonstrates higher efficacy in sEH inhibition (IC₅₀ ~10 nM) than non-methylated analogs due to improved binding affinity .
  • Thermal Stability : The high melting point (≥300°C) of the target compound reflects strong ionic lattice interactions, making it suitable for high-temperature applications .
  • Solubility : While the hydrochloride salt improves water solubility, the methyl groups reduce solubility in polar solvents compared to unsubstituted bicyclic amines .

Biological Activity

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, commonly known as bornylamine hydrochloride, is a bicyclic amine derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile.

  • Molecular Formula : C10H20ClN
  • Molecular Weight : 189.73 g/mol
  • CAS Number : 32768-19-7
  • IUPAC Name : (1R,4R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-amine; hydrochloride

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Adrenergic Receptors : This compound exhibits activity as a beta-adrenergic receptor antagonist, which may contribute to its effects in cardiovascular conditions such as hypertension and tachyarrhythmias .
  • Antimicrobial Activity : Studies have indicated that derivatives of camphor (the parent compound of bornylamine) show significant activity against various pathogens, including Mycobacterium tuberculosis . The minimal inhibitory concentration (MIC) against this bacterium was reported to be comparable to established anti-TB agents .
  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

Safety Profile

The safety profile of this compound indicates potential irritant effects:

  • Respiratory Irritation : May cause respiratory irritation upon inhalation.
  • Skin and Eye Irritation : Causes serious eye irritation and skin irritation upon contact .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound for enhanced biological activity:

Study Findings
Teixeira da Silva et al. (2018)Reported synthesis of camphor derivatives with significant antimicrobial activity against Mycobacterium tuberculosis .
Stinson et al. (2023)Demonstrated modulation of TRP receptors by camphor derivatives in airway epithelial cells .
Sokolova et al. (2015)Identified antiviral properties in camphor imine derivatives .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A case study demonstrated that a derivative exhibited an MIC of 3.12 µg/mL against Mycobacterium tuberculosis, indicating its potential as a lead compound for anti-TB drug development .
  • Inflammation Model : In a controlled study using murine models, the compound showed a reduction in inflammatory markers when administered in a specific dosage range, supporting its use in inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via catalytic hydrogenation of oxime intermediates using 10% Pd/C under 5 bar H₂ pressure at 80°C for 48 hours, followed by hydrochloride salt formation in acetone . Yield variations (e.g., 50% in one protocol) may stem from catalyst loading, solvent purity, or incomplete oxime reduction. To optimize, test Pd/C ratios (5–10% w/w), monitor reaction progress via TLC or GC-MS, and ensure thorough acidification (pH 2) during salt precipitation .

Q. What spectroscopic methods are recommended for characterizing this compound, and what challenges exist in data interpretation?

Key techniques include:

  • IR spectroscopy : Identify amine hydrochloride stretches (2500–3000 cm⁻¹) and bicyclic framework vibrations. Note that NIST spectral data gaps require cross-validation with computational models (e.g., DFT for predicted carbonyl peaks) .
  • NMR : Assign bicyclic proton environments (δ 0.8–2.5 ppm for methyl groups) and confirm stereochemistry via NOESY. Challenges arise in distinguishing exo/endo isomers due to rigid bicyclic structures .
  • ESI-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 186.1) and chloride adducts .

Q. How are solubility and partition coefficients determined for structure-activity relationship (SAR) studies?

Use the shake-flask method in phosphate buffer (pH 7.4) with HPLC-UV quantification for aqueous solubility. For logP, perform octanol-water partitioning followed by GC analysis. Camphor-derived analogs exhibit 3–5× higher lipophilicity than adamantane bioisosteres, necessitating QSAR model adjustments .

Advanced Research Questions

Q. How does stereochemistry impact solubility and biological activity, and what methods resolve enantiomers?

The compound exists as four stereoisomers (S/R, exo/endo), which influence solubility and soluble epoxide hydrolase (sEH) inhibition. While exo/endo diastereomers are not typically separated, chiral HPLC or enzymatic resolution can isolate S and R enantiomers. Test pure enantiomers in sEH inhibition assays (IC₅₀ measurements) and validate stereochemical assignments via X-ray crystallography or Mosher’s method .

Q. What strategies minimize symmetrical urea byproducts during ureido derivatization of this amine?

Symmetrical urea formation occurs when unreacted amine reacts with intermediate isocyanates. Mitigation strategies include:

  • Stepwise protocols : React the amine with carbonyldiimidazole (CDI) at 25°C to form isocyanates, then add aromatic amines (e.g., 2-fluoroaniline) at 60°C .
  • Kinetic monitoring : Use in-situ FTIR (2270 cm⁻¹ for isocyanate intermediates) to optimize reaction times and minimize premature coupling .
  • Base selection : Triethylamine concentrations must balance catalysis and base-induced decomposition .

Q. What computational approaches predict pharmacokinetic properties, and how are they validated?

  • Molecular dynamics (AMBER) : Model blood-brain barrier penetration using logP and polar surface area (PSA). Camphor derivatives show PSA <30 Ų, favoring CNS uptake .
  • ADMET Predictor® : Estimate metabolic stability via cytochrome P450 affinity maps. Validate with in vitro human liver microsomal assays (LC-MS/MS quantification of parent compound depletion). Discrepancies >20% require re-evaluating force field parameters or protonation states .

Data Contradictions and Validation

  • Synthesis yields : reports 50% yield, while other protocols may vary due to oxime purity or hydrogenation efficiency. Validate via reproducibility studies .
  • Stereochemical effects : While highlights enantiomeric potency differences, lack of exo/endo separation data necessitates further diastereomer-specific assays .

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